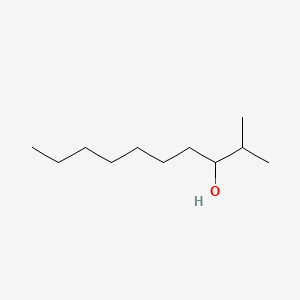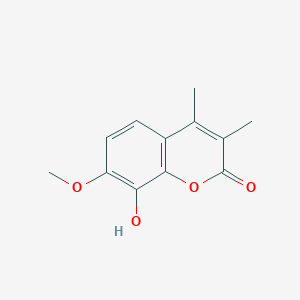![molecular formula C9H12N2O5 B13805976 2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
2'-Deoxyuridine, [5-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine, [5-3H] is a radiolabeled nucleoside analog of deoxyuridine. It is a compound that belongs to the class of pyrimidine 2’-deoxyribonucleosides, which are essential components of DNA. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of the compound in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine, [5-3H] typically involves the incorporation of tritium into the deoxyuridine molecule. This can be achieved through catalytic hydrogenation or by using tritiated water in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the efficient incorporation of tritium.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine, [5-3H] involves large-scale synthesis using automated systems to ensure high purity and specific activity. The process includes the purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to separate the desired product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyuridine, [5-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromodeoxyuridine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives like bromodeoxyuridine and iododeoxyuridine.
Wissenschaftliche Forschungsanwendungen
2’-Deoxyuridine, [5-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in diagnostic tests for vitamin B12 and folate deficiencies.
Industry: Applied in the development of antiviral drugs and in the study of nucleoside analogs.
Wirkmechanismus
The mechanism of action of 2’-Deoxyuridine, [5-3H] involves its incorporation into DNA during replication. The tritium label allows for the tracking of the compound within the DNA, providing insights into the synthesis and repair processes. The molecular targets include DNA polymerases and thymidylate synthase, which are involved in the incorporation and metabolism of nucleosides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idoxuridine: An antiviral drug that incorporates into viral DNA, inhibiting replication.
Trifluridine: Another antiviral agent used in the treatment of viral eye infections.
Bromodeoxyuridine: A halogenated derivative used in cell proliferation studies.
Uniqueness
2’-Deoxyuridine, [5-3H] is unique due to its radiolabeling with tritium, which allows for precise tracking and study in various biological and chemical processes. This makes it particularly valuable in research applications where detailed insights into DNA synthesis and repair are required.
Eigenschaften
Molekularformel |
C9H12N2O5 |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i1T |
InChI-Schlüssel |
MXHRCPNRJAMMIM-ULQXZJNLSA-N |
Isomerische SMILES |
[3H]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
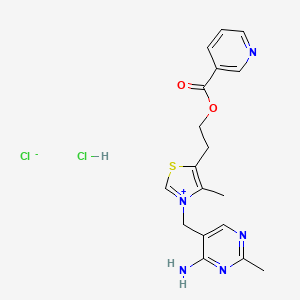
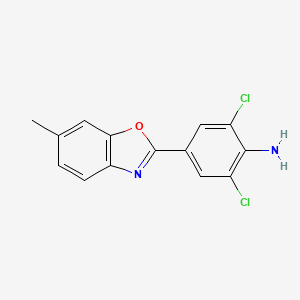
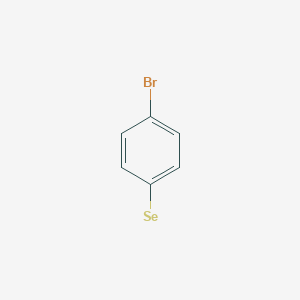
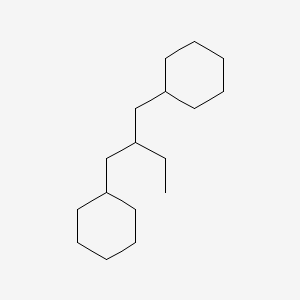

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
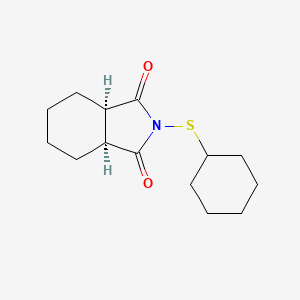
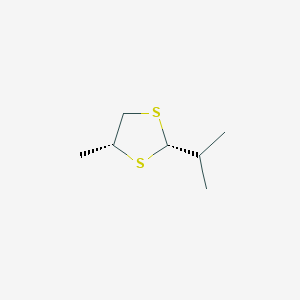
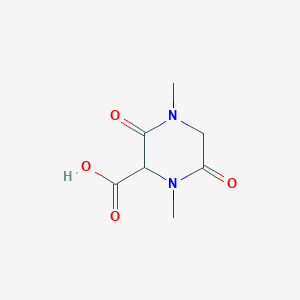
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
